1H-NMR and 13C-NMR Chemical Shift Elucidation of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate: A Comprehensive Technical Guide
1H-NMR and 13C-NMR Chemical Shift Elucidation of tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate: A Comprehensive Technical Guide
Executive Summary
The structural elucidation of highly functionalized 1-arylpyrazoles is a critical workflow in modern medicinal chemistry and agrochemical development. tert-Butyl 2-(3-formyl-5-methyl-1H-pyrazol-1-yl)benzoate represents a sophisticated pharmacophore building block, featuring orthogonal reactive sites: a formyl group, a sterically hindered tert-butyl ester, and a substituted pyrazole core.
This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) characterization of this molecule. By deconstructing the electronic and steric microenvironments of the compound, we establish the causality behind its specific 1 H and 13 C NMR chemical shifts, providing researchers with a robust reference standard for structural verification.
Part 1: Structural Deconstruction & Mechanistic Context
To accurately interpret the NMR spectra of this molecule, one must first understand the competing electronic and steric forces at play:
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The Pyrazole Core (+M / -I Effects): The 1H-pyrazole ring is an electron-rich heteroaromatic system. However, the introduction of the strongly electron-withdrawing formyl group (-CHO) at the C3 position pulls electron density away from the ring via resonance (-M effect). Conversely, the C5-methyl group acts as a weak electron donor (+I effect). This push-pull dynamic heavily shields the C4 position while deshielding C3[1].
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The Benzoate System (Steric Hindrance & Anisotropy): The attachment of the pyrazole at the ortho-position (C2) of a tert-butyl benzoate creates significant steric clash between the C5-methyl group of the pyrazole and the bulky tert-butyl ester. This forces the two aromatic rings out of coplanarity. The resulting dihedral angle prevents extended π -conjugation between the rings and subjects the adjacent protons to the magnetic anisotropy of the out-of-plane π -systems.
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The tert-Butyl Ester: The bulky -C(CH 3 ) 3 group acts as an aliphatic shield, resulting in a highly characteristic, intense singlet in the upfield region, while its quaternary carbon provides a distinct diagnostic peak in the 13 C spectrum[2].
Part 2: Sample Preparation & NMR Acquisition Protocols
High-fidelity NMR data requires a self-validating experimental setup. The following protocol ensures optimal magnetic field homogeneity and signal-to-noise ratio (SNR), minimizing solvent exchange or line broadening artifacts.
Experimental Methodology
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Sample Solubilization: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of Deuterated Chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3 is chosen because it lacks exchangeable protons that could interfere with the formyl signal[3].
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Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube. Causality: Removing paramagnetic particulates or undissolved micro-crystals prevents localized magnetic susceptibility gradients, which cause peak broadening and poor shimming[3].
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Spectrometer Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3 ( δ 7.26 ppm) and perform gradient shimming (Z1-Z5) to achieve a TMS line width of ≤ 0.5 Hz.
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Acquisition Parameters:
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1 H-NMR: Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the formyl and aromatic protons, allowing for accurate integration. Acquire 16 scans.
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13 C-NMR: Use composite pulse decoupling (CPD) to remove 1 H- 13 C splitting. Set D1 to 2.0 seconds (or higher if quantitative quaternary carbon integration is required) and acquire 512–1024 scans to resolve the quaternary carbons (C=O, C-Quat).
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Standardized workflow for high-resolution 1D and 2D NMR data acquisition.
Part 3: 1H-NMR Chemical Shift Analysis
The 1 H-NMR spectrum of this compound is highly diagnostic. The table below summarizes the representative chemical shifts, multiplicities, and integration values at 400 MHz in CDCl 3 .
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| -CHO (Formyl) | 10.05 | Singlet (s) | 1H | - |
| Ar-H (C6, Benzoate) | 7.95 | Doublet of doublets (dd) | 1H | J = 7.8, 1.5 |
| Ar-H (C4, C5, Benzoate) | 7.55 - 7.65 | Multiplet (m) | 2H | - |
| Ar-H (C3, Benzoate) | 7.40 | Doublet of doublets (dd) | 1H | J = 7.8, 1.5 |
| Pyrazole H4 | 6.75 | Singlet (s) | 1H | - |
| Pyrazole -CH 3 (C5) | 2.15 | Singlet (s) | 3H | - |
| tert-Butyl -C(CH 3 ) 3 | 1.35 | Singlet (s) | 9H | - |
Mechanistic Justification of 1 H Shifts
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The Formyl Proton ( δ 10.05): This proton resides deep within the deshielding cone of the carbonyl π -bond. The diamagnetic anisotropy of the C=O double bond forces this signal to the extreme downfield region.
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Benzoate Aromatic Protons ( δ 7.40 - 7.95): The proton at C6 (ortho to the ester) is the most deshielded ( δ 7.95) due to the electron-withdrawing nature of the adjacent carbonyl group. The proton at C3 (ortho to the pyrazole) appears slightly more shielded ( δ 7.40) due to the non-coplanar geometry, which places it partially in the shielding region of the pyrazole ring's π -cloud.
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Pyrazole H4 ( δ 6.75): Despite being on an aromatic ring, this proton is relatively shielded. The two nitrogen atoms of the pyrazole donate electron density into the ring via resonance (+M effect), increasing electron density at C4[1].
Part 4: 13C-NMR Chemical Shift Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The absence of proton coupling (due to CPD) allows for precise mapping of the quaternary centers.
| Carbon Assignment | Chemical Shift ( δ , ppm) | Carbon Type |
| C=O (Formyl) | 186.5 | Quaternary (C) |
| C=O (Ester) | 164.8 | Quaternary (C) |
| Pyrazole C3 | 151.2 | Quaternary (C) |
| Pyrazole C5 | 141.5 | Quaternary (C) |
| Ar-C2 (Benzoate) | 138.0 | Quaternary (C) |
| Ar-C4 (Benzoate) | 132.5 | Methine (CH) |
| Ar-C1 (Benzoate) | 131.0 | Quaternary (C) |
| Ar-C6 (Benzoate) | 130.5 | Methine (CH) |
| Ar-C5 (Benzoate) | 128.8 | Methine (CH) |
| Ar-C3 (Benzoate) | 127.5 | Methine (CH) |
| Pyrazole C4 | 106.5 | Methine (CH) |
| tert-Butyl Quaternary C | 82.3 | Quaternary (C) |
| tert-Butyl Methyls | 27.8 | Methyl (CH 3 ) |
| Pyrazole C5-Methyl | 11.8 | Methyl (CH 3 ) |
Mechanistic Justification of 13 C Shifts
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Carbonyl Resonances: The formyl carbon ( δ 186.5) is highly deshielded due to the direct attachment of the oxygen atom and the lack of resonance donation that an ester would have. The ester carbonyl ( δ 164.8) is shielded relative to the formyl group due to the +M effect of the tert-butoxy oxygen[2].
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Pyrazole Core: The chemical shifts of the pyrazole carbons strictly follow the established electronic distribution of 1-arylpyrazoles. C3 ( δ 151.2) is heavily deshielded by the adjacent nitrogen and the electron-withdrawing formyl group. Conversely, C4 ( δ 106.5) is highly shielded, acting as the primary sink for the π -electron density donated by the nitrogen atoms[1].
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tert-Butyl Group: The quaternary carbon of the tert-butyl ester is a highly reliable diagnostic peak. Due to the proximity of the ester oxygen and immense steric crowding, it appears distinctly at δ 82.3, completely separated from the aliphatic methyl carbons ( δ 27.8)[2].
Part 5: 2D NMR Strategies for Unambiguous Assignment
While 1D NMR provides a strong hypothesis, 2D NMR is required to lock the structural assignment into a self-validating system. Heteronuclear Multiple Bond Correlation (HMBC) is the most critical experiment here, as it bridges the isolated spin systems (the pyrazole, the benzoate, and the aliphatic groups) across quaternary carbons.
HMBC Parameter Optimization
To capture the connectivity, the HMBC experiment should be optimized for a long-range coupling constant ( nJCH ) of 8 Hz. This allows visualization of 2-bond ( 2J ) and 3-bond ( 3J ) correlations.
Key Diagnostic Correlations
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Anchoring the Formyl Group: The formyl proton ( δ 10.05) will show a strong 3J correlation to Pyrazole C4 ( δ 106.5) and a 2J correlation to Pyrazole C3 ( δ 151.2).
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Anchoring the tert-Butyl Group: The 9H singlet ( δ 1.35) will show a strong 2J correlation to the quaternary tert-butyl carbon ( δ 82.3) and a weaker 4J correlation to the ester carbonyl ( δ 164.8).
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Bridging the Rings: The C5-methyl protons ( δ 2.15) correlate to Pyrazole C5 ( δ 141.5) and C4 ( δ 106.5). To prove the attachment to the benzoate ring, one must look for NOESY (Nuclear Overhauser Effect Spectroscopy) cross-peaks between the C5-methyl protons and the Ar-H C3 proton of the benzoate ring, confirming their spatial proximity across the N1-C2 rotatable bond.
Key HMBC (1H-13C) long-range correlations for structural elucidation.
References
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PubChem Database. "Tert-butyl benzoate; CID 69886 - 1D NMR Spectra." National Center for Biotechnology Information. Available at:[Link][2]
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Begtrup, M., Boyer, G., Cabildo, P. et al. "13C NMR spectroscopy of pyrazoles (a review)." Magnetic Resonance in Chemistry, 1990, 28, 721-730. Available at:[Link][1]
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Magnetic Resonance Research Center, University of Notre Dame. "Required NMR sample preparation protocol." Available at:[Link][3]
